molecular formula C19H24N2O5 B11479926 diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate

diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate

Cat. No.: B11479926
M. Wt: 360.4 g/mol
InChI Key: ROITUDKYTWJMOP-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that features an indole moiety, which is a common structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE likely involves multiple steps, including the formation of the indole ring, functional group modifications, and esterification. Typical reaction conditions might include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functional group modifications: Introduction of methoxy and dimethyl groups on the indole ring can be done through electrophilic aromatic substitution reactions.

    Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE: shares structural similarities with other indole derivatives, such as tryptamines and indole-3-acetic acid.

    Tryptamines: These compounds are known for their role in neurotransmission and psychoactive effects.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

The uniqueness of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE lies in its specific functional groups and their arrangement, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl (E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate

InChI

InChI=1S/C19H24N2O5/c1-6-25-18(22)10-16(19(23)26-7-2)21-15-9-14-13(8-17(15)24-5)11(3)12(4)20-14/h8-10,20-21H,6-7H2,1-5H3/b16-10+

InChI Key

ROITUDKYTWJMOP-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=C(C=C2C(=C(NC2=C1)C)C)OC

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=C(C=C2C(=C(NC2=C1)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.